molecular formula C12H11NO2 B152610 5-(4-Methoxyphenyl)pyridin-2(1H)-one CAS No. 53242-51-6

5-(4-Methoxyphenyl)pyridin-2(1H)-one

Cat. No. B152610
CAS RN: 53242-51-6
M. Wt: 201.22 g/mol
InChI Key: CHDTWSPLGKBXPY-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)pyridin-2(1H)-one is a chemical structure that has been the subject of various studies due to its potential applications in different fields such as dyes, pharmaceuticals, and agrochemicals. The methoxy group attached to the phenyl ring influences the electronic properties of the compound, which can be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, where the methoxyphenyl moiety is introduced to the core structure through various intermediates. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are structurally related to the compound , can be achieved via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into related thiazolidin-4-ones has been studied, providing insights into the kinetics and mechanism of reactions involving methoxyphenyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl group has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester has been reported, providing detailed information about the arrangement of atoms and bond lengths . Similarly, the structure of 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one has been analyzed theoretically to predict its geometric parameters and vibration frequencies .

Chemical Reactions Analysis

The presence of the methoxyphenyl group in a compound can significantly affect its reactivity. For instance, the photophysical properties of methoxyphenyl-substituted compounds have been studied to understand the competition between intramolecular charge transfer and proton transfer processes . Moreover, the transformation reactions of methoxyphenyl-substituted compounds have been explored, revealing the influence of the substituent on reaction kinetics and mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-substituted compounds are influenced by the electronic effects of the methoxy group. The stability of such molecules can be analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Additionally, the photophysical characteristics of these compounds can be studied to understand their behavior in different solvents and under various conditions .

Scientific Research Applications

Treatment of Children Bronchial Pneumonia

5-(4-Methoxyphenyl)pyridin-2(1H)-one, as part of a heterocycle compound, has been studied for its application in the treatment and nursing care of children with bronchial pneumonia. This compound was found to exhibit significant biological activity, with molecular docking simulations suggesting its effectiveness due to the formation of hydrogen bonds with the receptor (Ding & Zhong, 2022).

Corrosion Inhibition

This compound has been utilized as a part of thiazole-based pyridine derivatives for corrosion inhibition, particularly in mild steel. It was found that the inhibition efficiency of these compounds is directly related to their concentration and inversely related to temperature, indicating their potential as effective corrosion inhibitors (Chaitra, Mohana & Tandon, 2016).

Eco-Friendly Synthesis and Evaluation as Corrosion Inhibitors

In a study focused on eco-friendly synthesis, derivatives of 5-(4-Methoxyphenyl)pyridin-2(1H)-one were evaluated for their corrosion inhibition properties for carbon steel. These derivatives showed promising results in various electrochemical methods, adding to the potential applications of this compound in industrial settings (Abdallah, Shalabi & Bayoumy, 2018).

Photophysics and Molecular Structure Analysis

The photophysical characteristics of analogues of this compound have been studied to understand the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. Such studies provide insights into the molecular behavior of these compounds under different conditions, which is crucial for various applications in photochemistry and material science (Behera, Karak & Krishnamoorthy, 2015).

Spectroscopic Characterization and X-ray Structure Analysis

The compound has been characterized using various spectroscopic methods and X-ray structure analysis, providing detailed information about its molecular structure. This information is vital for understanding its reactivity and potential applications in different fields of science (Al‐Refai, Ibrahim, Geyer, Marsch & Ali, 2016).

Insecticidal Applications

Studies have shown that pyridine derivatives, including 5-(4-Methoxyphenyl)pyridin-2(1H)-one, exhibit significant insecticidal activities. This suggests its potential use in agricultural practices for pest control (Bakhite, Abd-Ella, El-Sayed & Abdel-Raheem, 2014).

Future Directions

The future directions in the research of pyridine compounds like 5-(4-Methoxyphenyl)pyridin-2(1H)-one could involve exploring their potential pharmaceutical applications . Additionally, the development of new synthetic pathways and the discovery of inhibitors targeting specific biological axes represent promising areas of future research .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDTWSPLGKBXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602231
Record name 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyridin-2(1H)-one

CAS RN

53242-51-6
Record name 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 5 Step 1: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 17.2 mmol, 3.00 g, Example 1 Step 1) and 4-methoxyphenylboronic acid (1.5 eq, 25.9 mmol, 3.93 g) according to the procedure described for Example 2 Step 2. Reaction conditions: 4.5 hours at 120° C. The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2) using pure AcOEt then AcOEt/MeOH 95/5 as eluent to afford 5-(4-methoxyphenyl)-(1H)-pyridin-2-one (11.9 mmol, 2.40 g, 69%) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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